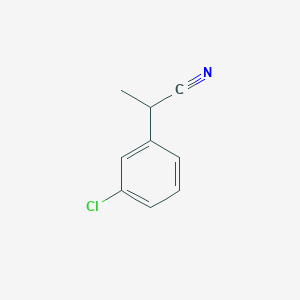

2-(3-Chlorophenyl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

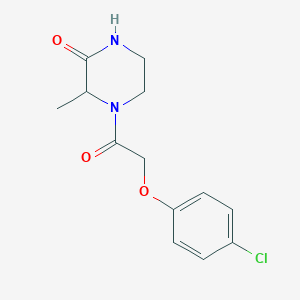

2-(3-Chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8ClN . It is a liquid substance and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of this compound and related compounds has been discussed in several papers . One method involves the reaction of sodium amide with this compound, leading to the formation of a benzyne intermediate . This intermediate can then undergo further reactions to form various products .Molecular Structure Analysis

The molecular structure of this compound consists of a nitrile group (-CN) attached to a propyl group (C3H7), which is further connected to a chlorophenyl group (C6H4Cl) . The molecule contains a total of 30 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, and 12 aromatic bonds .Chemical Reactions Analysis

Nitriles, such as this compound, can undergo a variety of reactions. For instance, they can be hydrolyzed under acidic or basic conditions to form carboxylic acids . They can also be reduced to form primary amines . Furthermore, nitriles can react with Grignard reagents to form ketones .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

One of the notable applications of derivatives of 2-(3-Chlorophenyl)propanenitrile is in the realm of antimicrobial and antifungal activities. Studies have shown that certain molecules structurally related to this compound exhibit significant antibacterial and antifungal effects. This includes compounds such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) and 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT) (Sivakumar et al., 2021); (A. Viji et al., 2020).

Fungicidal Properties

Another derivative, 2-Butyl-2-(4 chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanenitrile (RH 3866), has been identified as an effective fungicide, particularly against powdery mildews and rusts, showing promise in agricultural applications (Quinn et al., 1986).

Synthesis of Heterocyclic Systems

Compounds similar to this compound are also used as precursors in the synthesis of various heterocyclic systems like imidazoles, oxazoles, and isothiazoles. These systems have diverse applications, including in pharmaceuticals (Drabina & Sedlák, 2012).

Optical Properties in Complexes

The derivatives of this compound have been used in the synthesis of complexes that exhibit unique fluorescent properties. This is exemplified in the synthesis and study of complexes like Eu(III) complexes with various 3-halo-phenyl-propanenitrile ligands, showing potential applications in materials science (Ma Kunpen, 2015).

Crystallography and Structural Analysis

Derivatives of this compound have been characterized for their crystal structures, providing insights into their molecular conformations and potential applications in crystallography and materials science (Sharma et al., 2014).

Environmental Applications

The degradation of similar nitrile compounds in environmental applications, like the degradation of 3,3'-iminobis-propanenitrile, has been studied, suggesting potential uses in environmental remediation and wastewater treatment (Lai et al., 2013).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Chlorophenyl)propanenitrile, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-chlorophenyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWHNNIYSLMQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)

![6-Methyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646450.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2646463.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2646469.png)